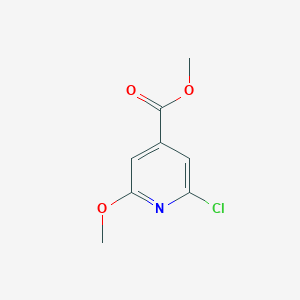

5-(Acetylamino)-2-chlorobenzoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multiple steps including nitration, acylation, halogenation, and condensation. For example, the synthesis of 5-amino-2-(acetoxy)benzoic acid derivatives is achieved through reactions starting from salicylic acid and acetaminophen, indicating a similar approach could be applied to 5-(Acetylamino)-2-chlorobenzoic acid (Zhao Zheng-bao, 2010).

Molecular Structure Analysis

The molecular structure of related compounds can be quite complex, with substituent groups affecting the overall shape and properties of the molecule. For instance, 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid has been analyzed for its crystal structure, revealing hydrogen-bonded dimers and specific dihedral angles between substituent groups and the phenyl moiety, which could offer insights into the structural considerations for 5-(Acetylamino)-2-chlorobenzoic acid (M. J. Jedrzejas et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving related compounds highlight the reactivity and potential applications of 5-(Acetylamino)-2-chlorobenzoic acid. For example, the synthesis and bioactivity assays of mucochloric acid derivatives demonstrate the potential for antibacterial and antiprotozoal activities, suggesting that similar functionalities might be explored for 5-(Acetylamino)-2-chlorobenzoic acid (Edyta Gondela & K. Walczak, 2010).

Physical Properties Analysis

The physical properties of chemical compounds like 5-(Acetylamino)-2-chlorobenzoic acid can be inferred from studies on similar substances. The crystal structure and conformational flexibility of compounds such as N-acetyldehydroalanine provide a basis for understanding how the structure of 5-(Acetylamino)-2-chlorobenzoic acid might influence its physical characteristics, including solubility and melting point (D. Ajó et al., 1979).

Chemical Properties Analysis

Analyzing the chemical properties of related compounds reveals how functional groups and molecular structure affect reactivity and stability. For example, the action of phenolic derivatives as inhibitors of membrane lipid peroxidation showcases how specific substituents can impart antioxidant properties, a feature that could also be relevant to the study of 5-(Acetylamino)-2-chlorobenzoic acid (T. Dinis, V. Madeira & L. Almeida, 1994).

Zukünftige Richtungen

Future directions could involve further studies to understand the compound’s properties, potential uses, and effects. For instance, alterations in the intestinal microbiota induced by 5-ASA directed the host immune system towards an anti-inflammatory state, which underlies the mechanism of 5-ASA efficacy .

Eigenschaften

IUPAC Name |

5-acetamido-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOFQIUOTAJRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350494 | |

| Record name | 5-(acetylamino)-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Acetylamino)-2-chlorobenzoic acid | |

CAS RN |

719282-11-8 | |

| Record name | 5-(acetylamino)-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide](/img/structure/B79476.png)